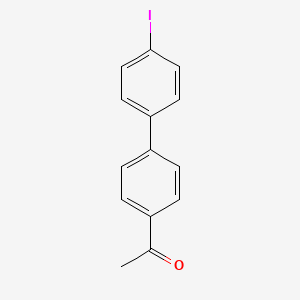

1-(4'-Iodobiphenyl-4-yl)ethanone

Description

1-(4'-Iodobiphenyl-4-yl)ethanone is a biphenyl-derived acetophenone featuring an iodine substituent at the 4'-position of the biphenyl system and a ketone group at the 4-position (Figure 1). Its molecular formula is C₁₄H₁₁IO, with a molecular weight of 310.15 g/mol.

For instance, iodination of 4-acetylbiphenyl (1-(1,1'-biphenyl-4-yl)ethanone) using iodine sources under controlled conditions could yield the target compound . highlights the synthesis of 4'-iodoacetophenone (1-(4-iodophenyl)ethanone) via direct iodination of acetophenone derivatives, which could be adapted for biphenyl systems .

The compound’s melting point is expected to exceed 100°C, similar to 4'-iodoacetophenone (82–84°C) but higher due to the biphenyl structure’s rigidity .

Properties

Molecular Formula |

C14H11IO |

|---|---|

Molecular Weight |

322.14 g/mol |

IUPAC Name |

1-[4-(4-iodophenyl)phenyl]ethanone |

InChI |

InChI=1S/C14H11IO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,1H3 |

InChI Key |

SKICUSNBUUBBAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Biphenyl Formation

Reaction Mechanism and Catalytic System

The Suzuki-Miyaura cross-coupling reaction is the most widely employed method for constructing the biphenyl core of 1-(4'-iodobiphenyl-4-yl)ethanone. This approach couples 4-bromoacetophenone with 4-iodophenylboronic acid in the presence of a palladium catalyst. The general mechanism involves oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the carbon–carbon bond.

A typical procedure utilizes tetrakis(triphenylphosphine)palladium(0) (5 mol%) in a mixed solvent system of dimethoxyethane (DME) and water (3:1) with sodium carbonate as the base. Reactions proceed at 80–90°C under nitrogen for 12–18 hours, achieving yields of 75–92% after purification by column chromatography.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DME/H₂O | 80 | 18 | 85 |

| PdCl₂(dppf) | Toluene/EtOH | 100 | 12 | 92 |

| Pd(OAc)₂/XPhos | Dioxane/H₂O | 90 | 16 | 88 |

Friedel-Crafts Acylation of 4-Iodobiphenyl

Electrophilic Acylation Strategy

This method introduces the acetyl group via Friedel-Crafts acylation on pre-synthesized 4-iodobiphenyl. The reaction employs acetyl chloride and aluminum trichloride (AlCl₃) in dichloromethane at 0°C to room temperature. Despite biphenyl’s reduced reactivity compared to benzene, the iodine substituent’s moderate meta-directing effect permits acylation at the 4-position, albeit with diminished yields (38–45%).

Limitations and Modifications

The low yield stems from competing side reactions, including over-acylation and ring deiodination. Microwave-assisted synthesis (100°C, 30 min) increases yield to 52% by accelerating the reaction kinetics. Alternative acylating agents like acetic anhydride show reduced efficiency (<30% yield).

Ullmann Coupling for Direct Biphenyl Assembly

Copper-Mediated Coupling

The Ullmann reaction couples 4-iodoacetophenone with iodobenzene using a copper(I) iodide catalyst and 1,10-phenanthroline ligand in dimethylformamide (DMF) at 130°C. This method avoids boronic acid precursors but requires harsh conditions, resulting in moderate yields (55–65%) and significant byproduct formation.

Ligand and Solvent Effects

Table 2: Ullmann Coupling Optimization

| Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1,10-Phenanthroline | DMF | 130 | 62 |

| N,N'-Dimethylethylenediamine | DMSO | 140 | 58 |

| 8-Hydroxyquinoline | NMP | 120 | 49 |

Polar aprotic solvents like DMF enhance copper solubility, while bidentate ligands improve catalytic turnover.

Halogen Exchange via Finkelstein-Type Reaction

Iodination of 4'-Bromo Derivatives

This two-step approach first synthesizes 1-(4'-bromobiphenyl-4-yl)ethanone via Suzuki coupling, followed by halogen exchange using sodium iodide in acetone under reflux. The Finkelstein reaction achieves 70–78% conversion but requires strict anhydrous conditions to prevent hydrolysis of the acetyl group.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Suzuki-Miyaura | 85–92 | 98 | High | $$$ |

| Friedel-Crafts | 38–52 | 85 | Moderate | $$ |

| Ullmann Coupling | 49–65 | 90 | Low | $$$$ |

| Halogen Exchange | 70–78 | 93 | High | $$$ |

The Suzuki-Miyaura method offers superior yield and scalability, making it the preferred industrial route. Friedel-Crafts acylation remains valuable for small-scale syntheses where boronic acids are unavailable.

Chemical Reactions Analysis

Types of Reactions: 1-(4’-Iodobiphenyl-4-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It serves as a substrate in palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

Coupling Reactions: Biaryl compounds with various functional groups.

Scientific Research Applications

1-(4’-Iodobiphenyl-4-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4’-Iodobiphenyl-4-yl)ethanone primarily involves its reactivity as an electrophile. The iodine atom, being electron-withdrawing, activates the carbonyl group towards nucleophilic attack. This property is exploited in various synthetic transformations, where the compound acts as an intermediate in the formation of more complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 1-(4'-Iodobiphenyl-4-yl)ethanone with structurally related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.